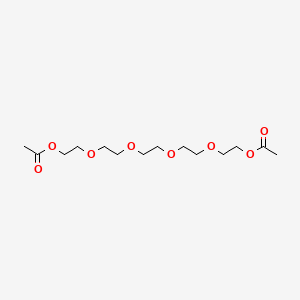
1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4R)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4R)-rel- is a complex organic compound belonging to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring structure containing two oxygen atoms and three carbon atoms. The presence of the phenyl group and specific stereochemistry at the 2 and 4 positions of the dioxolane ring makes this compound unique and valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxolanes can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brønsted or Lewis acid catalyst. For the specific compound 1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4R)-rel-, the phenyl group is introduced through a Friedel-Crafts alkylation reaction, followed by the formation of the dioxolane ring using a suitable diol and acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous removal of water from the reaction mixture using a Dean-Stark apparatus is a common technique to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4R)-rel- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like organolithium reagents (RLi) and Grignard reagents (RMgX) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted dioxolanes or other organic compounds.
Scientific Research Applications
This compound finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: It can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4R)-rel- is unique due to its specific stereochemistry and the presence of the phenyl group. Similar compounds include other substituted 1,3-dioxolanes, such as 1,3-Dioxolane, 2-methyl-2-phenyl-. These compounds differ in their substituents and stereochemistry, leading to different chemical properties and applications.
Comparison with Similar Compounds
1,3-Dioxolane, 2-methyl-2-phenyl-
1,3-Dioxolane, 2,4-dimethyl-
1,3-Dioxolane, 2,2-dimethyl-
This detailed overview provides a comprehensive understanding of 1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4R)-rel-, its preparation, reactions, applications, and comparison with similar compounds
Properties
CAS No. |
25687-72-3 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(2R,4R)-2,4-dimethyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-9-8-12-11(2,13-9)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-,11-/m1/s1 |
InChI Key |
CIHKNVXTQCYONS-MWLCHTKSSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@@](O1)(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1COC(O1)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


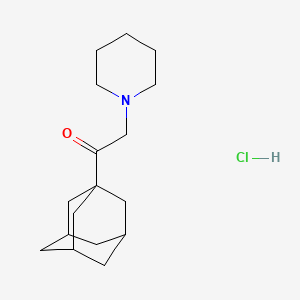
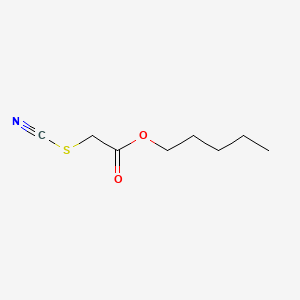
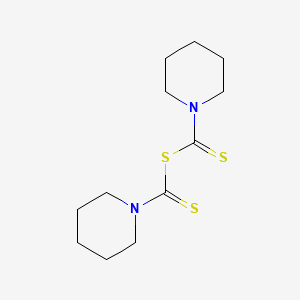
![3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15346093.png)
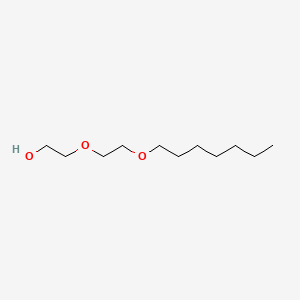
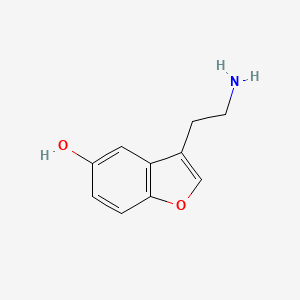

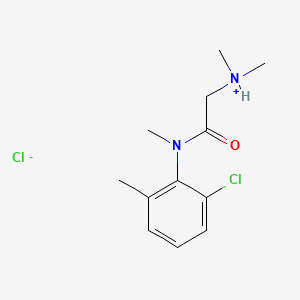
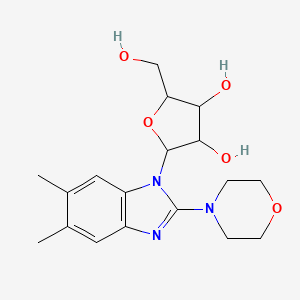

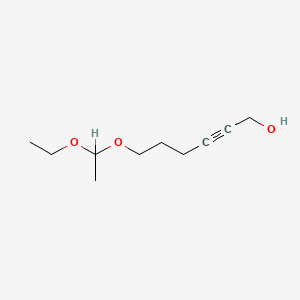

![Benzo[b]thiophen-3(2H)-one, 2-[[4-(dimethylamino)phenyl]imino]-](/img/structure/B15346157.png)
